Cas no 5428-08-0 (2-amino-4-cyclohexyl-butanoic acid)

2-Amino-4-cyclohexyl-butanoic acid is a non-proteinogenic amino acid featuring a cyclohexyl side chain, which imparts unique steric and hydrophobic properties. This compound is of interest in peptide synthesis and medicinal chemistry due to its ability to enhance conformational stability and modulate lipophilicity in bioactive molecules. Its cyclohexyl group provides structural rigidity, making it valuable for studying peptide backbone interactions and designing enzyme inhibitors or receptor ligands. The chiral center at the α-carbon allows for enantioselective applications, while its synthetic versatility enables incorporation into complex architectures. Suitable for research in drug discovery and biochemical studies, it serves as a specialized building block for probing structure-activity relationships.
2-amino-4-cyclohexyl-butanoic acid structure
5428-08-0 structure
Product name:2-amino-4-cyclohexyl-butanoic acid
CAS No:5428-08-0
MF:C10H19NO2
MW:185.26336312294
CID:940441
PubChem ID:224400

2-amino-4-cyclohexyl-butanoic acid Chemical and Physical Properties

Names and Identifiers

    • 2-amino-4-cyclohexylbutanoic acid
    • 2-amino-4-cyclohexyl-butanoic acid
    • EN300-1299522
    • NSC12800
    • 5428-08-0
    • NSC-12800
    • 2-amino-4-cyclohexylbutanoicacid
    • D-Homocyclohexyl alanine
    • AB89082
    • MFCD18252744
    • SCHEMBL1224024
    • AB88421
    • SY245662
    • L-Homocyclohexyl alanine
    • Inchi: InChI=1S/C10H19NO2/c11-9(10(12)13)7-6-8-4-2-1-3-5-8/h8-9H,1-7,11H2,(H,12,13)
    • InChI Key: MXHKOHWUQAULOV-UHFFFAOYSA-N
    • SMILES: C1CCC(CC1)CCC(C(=O)O)N

Computed Properties

  • Exact Mass: 185.14167
  • Monoisotopic Mass: 185.142
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 164
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 63.3Ų

Experimental Properties

  • Density: 1.054
  • Boiling Point: 321.4°C at 760 mmHg
  • Flash Point: 148.2°C
  • Refractive Index: 1.495
  • PSA: 63.32

2-amino-4-cyclohexyl-butanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1299522-1.0g
2-amino-4-cyclohexylbutanoic acid
5428-08-0
1g
$0.0 2023-06-06
TRC
A595906-1000mg
2-Amino-4-cyclohexylbutanoic Acid
5428-08-0
1g
$ 781.00 2023-04-19
TRC
A595906-1g
2-Amino-4-cyclohexylbutanoic Acid
5428-08-0
1g
$ 645.00 2022-06-08
TRC
A595906-2.5g
2-Amino-4-cyclohexylbutanoic Acid
5428-08-0
2.5g
$ 1200.00 2023-09-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBJLD0411-1G
2-amino-4-cyclohexyl-butanoic acid
5428-08-0 95%
1g
¥ 2,877.00 2023-04-13
TRC
A595906-2500mg
2-Amino-4-cyclohexylbutanoic Acid
5428-08-0
2500mg
$ 1263.00 2023-04-19
Enamine
EN300-1299522-1000mg
2-amino-4-cyclohexylbutanoic acid
5428-08-0
1000mg
$284.0 2023-09-30
Enamine
EN300-1299522-5000mg
2-amino-4-cyclohexylbutanoic acid
5428-08-0
5000mg
$825.0 2023-09-30
Enamine
EN300-1299522-50mg
2-amino-4-cyclohexylbutanoic acid
5428-08-0
50mg
$239.0 2023-09-30
Enamine
EN300-1299522-100mg
2-amino-4-cyclohexylbutanoic acid
5428-08-0
100mg
$250.0 2023-09-30

Additional information on 2-amino-4-cyclohexyl-butanoic acid

2-Amino-4-cyclohexyl-butanoic Acid (CAS No. 5428-08-0): A Comprehensive Overview

2-Amino-4-cyclohexyl-butanoic acid (CAS No. 5428-08-0) is a specialized non-proteinogenic amino acid with a unique cyclohexyl side chain, making it a compound of significant interest in pharmaceutical research and specialty chemical applications. This branched-chain amino acid derivative has garnered attention for its potential role in drug development, particularly in the design of peptide-based therapeutics and enzyme inhibitors.

The molecular structure of 2-amino-4-cyclohexyl-butanoic acid features a cyclohexyl group at the γ-position, which contributes to its distinctive hydrophobic character and steric properties. This structural feature differentiates it from common proteinogenic amino acids and makes it valuable for modifying the physicochemical properties of synthetic peptides. Researchers have explored its use in creating conformationally constrained peptides that exhibit enhanced metabolic stability and target specificity.

In recent years, 2-amino-4-cyclohexyl-butanoic acid has emerged as a building block for novel drug candidates, particularly in areas addressing neurological disorders and metabolic diseases. Its cyclohexyl moiety has shown promise in improving blood-brain barrier penetration, a critical factor in central nervous system drug development. The compound's ability to influence molecular recognition processes has made it particularly relevant in the design of GPCR-targeted therapeutics, which represent one of the most important classes of drug targets in modern pharmacology.

The synthesis of 2-amino-4-cyclohexyl-butanoic acid typically involves asymmetric synthesis methods to obtain the desired enantiomerically pure form, as the stereochemistry often plays a crucial role in its biological activity. Advanced chiral synthesis techniques, including enzymatic resolution and catalytic asymmetric hydrogenation, have been developed to produce this compound with high optical purity. These synthetic approaches have become increasingly important as demand grows for high-purity amino acid derivatives in pharmaceutical applications.

Beyond pharmaceutical applications, 2-amino-4-cyclohexyl-butanoic acid has found use in biochemical research as a tool for studying enzyme-substrate interactions and protein folding. Its bulky side chain serves as a probe for investigating steric effects in molecular recognition processes. Additionally, it has been incorporated into peptide nucleic acid (PNA) analogs, expanding its utility in genetic research and diagnostic applications.

The market for specialty amino acids like 2-amino-4-cyclohexyl-butanoic acid has seen steady growth, driven by increasing demand from the pharmaceutical industry and research institutions. Manufacturers have responded by developing more efficient production processes and improving quality control measures to meet the stringent requirements of GMP standards. The compound is typically supplied as a white crystalline powder with high purity, suitable for various research and development applications.

Recent advancements in computational chemistry and molecular modeling have further enhanced the understanding of 2-amino-4-cyclohexyl-butanoic acid's potential applications. These technologies allow researchers to predict how structural modifications might affect biological activity and pharmacokinetic properties, accelerating the discovery of new therapeutic agents. The compound's unique characteristics continue to make it a valuable tool in structure-activity relationship studies and rational drug design.

Quality specifications for 2-amino-4-cyclohexyl-butanoic acid typically include parameters such as assay purity, optical rotation, residual solvent content, and heavy metal limits. Analytical methods like HPLC, chiral chromatography, and mass spectrometry are employed to ensure batch-to-batch consistency. Proper storage conditions, typically in cool, dry environments protected from moisture and light, are essential to maintain the compound's stability over time.

As research into peptide therapeutics and targeted drug delivery systems continues to expand, the importance of specialized amino acids like 2-amino-4-cyclohexyl-butanoic acid is expected to grow. Its unique structural features offer opportunities for developing next-generation biopharmaceuticals with improved target selectivity and therapeutic profiles. The compound represents an excellent example of how non-natural amino acids are contributing to advances in medicinal chemistry and drug discovery.

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Amadis Chemical Company Limited
(CAS:5428-08-0)2-amino-4-cyclohexyl-butanoic acid
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Purity:99%
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